N-[4-(aminosulfonyl)benzyl]-3-methyl-2-nitrobenzamide
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Overview
Description
N-[4-(aminosulfonyl)benzyl]-3-methyl-2-nitrobenzamide is an organic compound with a complex structure that includes a benzyl group, a sulfonamide group, and a nitrobenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(aminosulfonyl)benzyl]-3-methyl-2-nitrobenzamide typically involves multiple steps. One common route starts with the nitration of 3-methylbenzoic acid to form 3-methyl-2-nitrobenzoic acid. This intermediate is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride reacts with 4-(aminosulfonyl)benzylamine to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(aminosulfonyl)benzyl]-3-methyl-2-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or thiols
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)
Major Products
Reduction: 3-methyl-2-aminobenzamide
Substitution: Various substituted sulfonamides
Hydrolysis: 3-methyl-2-nitrobenzoic acid and 4-(aminosulfonyl)benzylamine
Scientific Research Applications
N-[4-(aminosulfonyl)benzyl]-3-methyl-2-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting bacterial infections and cancer.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein interactions.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of N-[4-(aminosulfonyl)benzyl]-3-methyl-2-nitrobenzamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid, a substrate for bacterial enzymes, leading to enzyme inhibition. Additionally, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(aminosulfonyl)benzyl]acetamide
- N-[4-(aminosulfonyl)benzyl]-2-cyanoacetamide
- N-[4-(aminosulfonyl)benzyl]-3-(dimethylamino)benzamide
Uniqueness
N-[4-(aminosulfonyl)benzyl]-3-methyl-2-nitrobenzamide is unique due to the presence of both a nitro group and a sulfonamide group in its structure. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. The nitro group allows for reduction reactions, while the sulfonamide group provides opportunities for nucleophilic substitution and enzyme inhibition.
Properties
IUPAC Name |
3-methyl-2-nitro-N-[(4-sulfamoylphenyl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5S/c1-10-3-2-4-13(14(10)18(20)21)15(19)17-9-11-5-7-12(8-6-11)24(16,22)23/h2-8H,9H2,1H3,(H,17,19)(H2,16,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAGWWAYDJVKJCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NCC2=CC=C(C=C2)S(=O)(=O)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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